5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

Catalog No.
S3439760
CAS No.
718629-67-5
M.F
C17H20ClNO
M. Wt
289.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

CAS Number

718629-67-5

Product Name

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline

IUPAC Name

5-chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(18)11-15(16)19/h5-11H,4,19H2,1-3H3

InChI Key

HMMMOOSRZBLVQV-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is an organic compound with the molecular formula C17H20ClNOC_{17}H_{20}ClNO and a molecular weight of approximately 289.8 g/mol. It is characterized by the presence of a chloro group, a phenoxy group, and an aniline moiety. The compound is classified as an irritant and is primarily utilized in chemical research and development, particularly in the fields of medicinal chemistry and agrochemicals .

Typical of aromatic compounds. Notable reactions include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phenolic derivatives or quinones.
  • Reduction: It can undergo reduction reactions, which may involve the conversion of the nitro group to an amine or the reduction of the chloro group under specific conditions.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.

The synthesis of 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Phenoxy Group: This can be achieved through nucleophilic substitution where a phenol reacts with tert-pentyl bromide in the presence of a base.
  • Chlorination: The introduction of the chloro group can be performed using chlorinating agents like thionyl chloride or phosphorus trichloride.
  • Aniline Formation: The final step usually involves coupling the phenoxy compound with an aniline derivative under appropriate conditions (e.g., using coupling agents like copper salts).

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is primarily used in:

  • Research and Development: It serves as a building block in medicinal chemistry for synthesizing more complex molecules.
  • Agrochemicals: Due to its structural features, it may be explored for applications in herbicides or pesticides.
  • Material Science: Its derivatives may find uses in developing new materials with specific properties.

Several compounds share structural similarities with 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-2-[4-(tert-pentyl)phenoxy]anilineSimilar chloro-substituted aniline structureDifferent position of chloro group
4-ChloroanilineSimple aniline derivativeLacks phenoxy and tert-pentyl groups
2,4-Dichlorophenoxyacetic acidContains two chloro groupsUsed primarily as a herbicide
PhenolBasic aromatic compoundNo nitrogen functionality; simpler structure

Uniqueness

5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline's uniqueness lies in its combination of a chloro group, a tert-pentyl substituent on the phenyl ring, and an aniline moiety. This specific arrangement may confer distinct physical and chemical properties compared to other similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

5.6

Dates

Last modified: 08-19-2023

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